molecular formula C13H25N3O B2858962 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea CAS No. 2138392-55-7

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea

Numéro de catalogue: B2858962
Numéro CAS: 2138392-55-7
Poids moléculaire: 239.363
Clé InChI: XQEYHHSMSPRKBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea, also known as ABP-700, is a novel selective muscarinic receptor antagonist. It is a potent and specific antagonist of the M3 muscarinic receptor, which is involved in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling. ABP-700 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).

Mécanisme D'action

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea is a selective antagonist of the M3 muscarinic receptor, which is predominantly expressed in smooth muscle cells, glandular cells, and neurons. By blocking the activation of the M3 receptor by acetylcholine, this compound inhibits smooth muscle contraction, glandular secretion, and neuronal signaling. This leads to the relaxation of airway smooth muscle and the reduction of bladder contractions, which are the key pathological features of COPD and OAB, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the M3 muscarinic receptor, with a dissociation constant (Kd) of 0.3 nM. It is highly selective for the M3 receptor, with minimal activity against other muscarinic receptor subtypes. This compound has been shown to inhibit acetylcholine-induced bronchoconstriction and airway hyperresponsiveness in animal models of COPD. It has also been shown to reduce bladder contractions and increase bladder capacity in animal models of OAB. This compound has a long duration of action, with a half-life of approximately 24 hours in humans.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the M3 muscarinic receptor, which makes it useful for studying the physiological and pathological functions of this receptor. This compound has been extensively studied in preclinical models, which makes it a well-characterized compound for use in lab experiments. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its long-term safety and efficacy in humans have not been fully established. Also, this compound is a complex molecule that requires a multi-step synthesis process, which may limit its availability and increase its cost.

Orientations Futures

There are several future directions for research on 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea. One potential application is in the treatment of COPD and OAB. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans with these diseases. Another potential application is in the study of the physiological and pathological functions of the M3 muscarinic receptor. This compound can be used as a tool compound to investigate the role of this receptor in various physiological processes. Additionally, this compound can be used as a lead compound for the development of new muscarinic receptor antagonists with improved pharmacological properties. Overall, this compound is a promising compound with potential applications in various fields of research.

Méthodes De Synthèse

The synthesis of 1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea involves a multi-step process that starts with the preparation of 1,3-dimethylurea, which is then reacted with 3-methyl-2-butanol to form the corresponding carbamate. This intermediate is then treated with sodium hydride and 2-azabicyclo[3.2.0]hept-2-ene to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, such as COPD and OAB. In preclinical studies, this compound has been shown to inhibit acetylcholine-induced bronchoconstriction and airway hyperresponsiveness in animal models of COPD. It has also been shown to reduce bladder contractions and increase bladder capacity in animal models of OAB. These findings suggest that this compound may be a promising therapeutic agent for the treatment of these diseases.

Propriétés

IUPAC Name

1-(2-azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-9(2)10(3)16-12(17)14-8-13-6-4-11(13)5-7-15-13/h9-11,15H,4-8H2,1-3H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEYHHSMSPRKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)NCC12CCC1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.